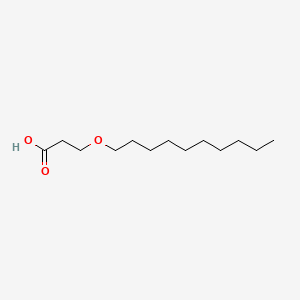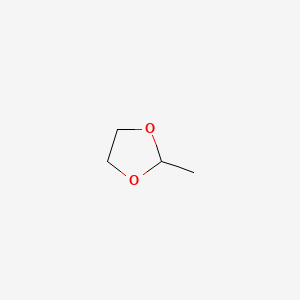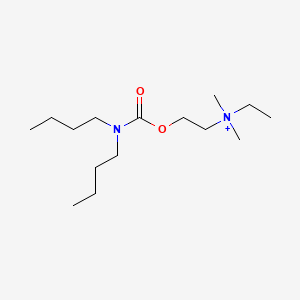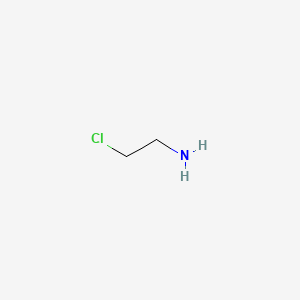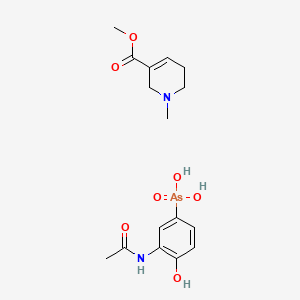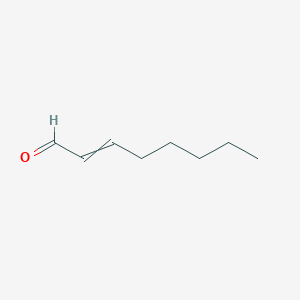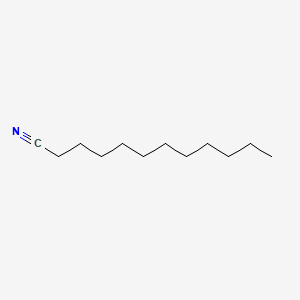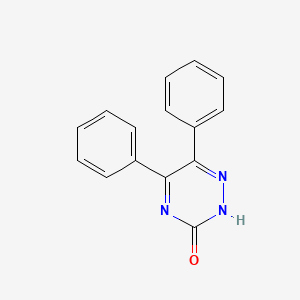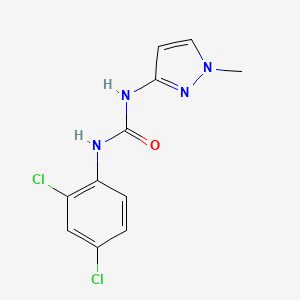
9,10-Dihydrokadsurenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrokadsurenone is a member of benzofurans.
Aplicaciones Científicas De Investigación
Metabolism Studies
- Metabolism in Rhesus Monkeys and Rat Liver Microsomes : 9,10-Dihydrokadsurenone undergoes metabolic processes such as hydroxylation in rhesus monkeys and rat liver microsomes. The primary pathway involves hydroxylation of the C-5 propyl side chain, leading to metabolites like 10-hydroxy-9,10-dihydrokadsurenone, which are excreted as glucuronides (Thompson et al., 1988).
Chemical Synthesis and Applications
- In Vitro Synthesis of Dihydroxyhexadecanoic Acid : Recombinant E. coli has been used for the heterologous expression of fatty acid hydroxylating enzymes to produce 9,10-dihydroxyhexadecanoic acid, demonstrating the potential of 9,10-Dihydrokadsurenone derivatives in chemical synthesis and industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).
Molecular and Structural Studies
- Formation of Supramolecules : Research on 9,10-Dihydrokadsurenone derivatives like triptycene-quinone has shown the formation of three-dimensional supramolecules, indicating its potential in molecular engineering and design (Hashimoto, Takagi, & Yamamura, 1999).
Receptor Binding Studies
- Specific Binding to Rabbit Platelet Membranes : 9,10-Dihydrokadsurenone shows specific binding to rabbit platelet membranes, suggesting its role in receptor-ligand interactions and potential therapeutic applications (Hwang, Lam, & Chang, 1986).
Redox Activity and Toxicological Studies
- Two-Electron Reduction in Redox Cycling : The study of 9,10-phenanthraquinone, a related compound, has shed light on the redox activity and potential oxidative stress mechanisms of quinones, which can be relevant to understanding the redox properties of 9,10-Dihydrokadsurenone (Taguchi et al., 2007).
Biomimetic Asymmetric Hydrogenation
- Use in NAD(P)H Model for Asymmetric Hydrogenation : A study on dihydrophenanthridine, another derivative, emphasizes its utility in biomimetic asymmetric hydrogenation, highlighting the potential applications of 9,10-Dihydrokadsurenone in catalysis and organic synthesis (Chen et al., 2012).
Optoelectronic Applications
- Use in Optoelectronic Devices : Research involving 9,10-dihydro-9,10-diboraanthracene derivatives, related to 9,10-Dihydrokadsurenone, indicates potential applications in optoelectronic devices like organic light emitting diodes (OLEDs) (Durka et al., 2015).
Cellular and Molecular Toxicology
- Cytotoxicity and ROS Generation : Studies of related quinones like 9,10-phenanthrenequinone in cellular models provide insights into the cytotoxicity and reactive oxygen species generation, which could be relevant for understanding similar effects of 9,10-Dihydrokadsurenone (Yang et al., 2018).
Environmental and Redox Reactions
- Electron Transfer in Environmental Reactions : The study of electron transfer reactions involving quinones, such as in environmental processes, offers insights into the redox properties of 9,10-Dihydrokadsurenone (Tomaszewski & Ginder‐Vogel, 2018).
Modular Synthesis
- Modular Synthesis of Derivatives : Research into the synthesis of 9,10-Dihydroacridines, compounds related to 9,10-Dihydrokadsurenone, reveals the potential for efficient, modular synthesis methods in pharmaceutical and organic chemistry (Wang et al., 2021).
Cellular Mechanisms
- Activation of Growth Factor Receptor Signaling : Studies on 9,10-Phenanthrenequinone, a structurally related compound, indicate its role in activating cellular signaling pathways, which might be relevant for understanding similar cellular interactions of 9,10-Dihydrokadsurenone (Luong et al., 2020).
Biomarker Studies
- Identification of Urinary Metabolites : Research has identified metabolites of 9,10-Phenanthrenequinone in human urine, which could inform studies on biomarkers of exposure to related compounds like 9,10-Dihydrokadsurenone (Asahi et al., 2014).
Electronic Applications
- Organic Electronics : The use of extended TTF molecules, related to 9,10-Dihydrokadsurenone, in organic electronics, such as in OLEDs and photovoltaic devices, suggests potential applications for 9,10-Dihydrokadsurenone in this field (Brunetti et al., 2012).
Hydrogen Bonding Studies
- Hydrogen Bonding and Redox Potential : Investigations into the hydrogen bonding capabilities of o-quinones, similar to 9,10-Dihydrokadsurenone, offer insights into their potential as redox-dependent receptors in chemical reactions (Ge, Miller, Ouimet, & Smith, 2000).
Propiedades
Fórmula molecular |
C21H26O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3/t13-,20+,21+/m1/s1 |
Clave InChI |
SLMFJWTXIZCNBN-UBWHGVKJSA-N |
SMILES isomérico |
CCCC1=C[C@@]2([C@@H]([C@H](OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |
SMILES |
CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |
SMILES canónico |
CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



